molecular formula C8H9ClN2O B065453 2-(diMethylaMino)pyridine-3-carbonyl chloride CAS No. 181132-78-5

2-(diMethylaMino)pyridine-3-carbonyl chloride

Cat. No. B065453
CAS RN: 181132-78-5
M. Wt: 184.62 g/mol
InChI Key: KYPRWKRDZMHXPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, involves recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, highlighting the compound's utility in synthetic organic chemistry (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Dimethylamino)pyridine-3-carbonyl chloride has been elucidated through various methods, including crystallography. For instance, the structure of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde reveals a distorted pyridine ring, providing insights into the electronic and spatial configuration that may influence its reactivity and interaction with other molecules (Lai et al., 1995).

Chemical Reactions and Properties

The compound has been studied for its role in iodolactonisation reactions, where it serves as an excellent catalyst under neutral conditions. This process is vital for producing γ-lactones and δ-lactones, showcasing the compound's versatility in facilitating diverse chemical transformations (Meng et al., 2015).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting point, and boiling point is crucial for understanding how this compound behaves under different conditions and its suitability for various applications. While specific studies on these aspects were not identified, such properties are generally determined through experimental methods and play a critical role in the compound's handling and use in chemical synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's role in synthesis and catalysis. For example, its involvement in the facile synthesis of halogenated pyridin-2(1H)-ones demonstrates its utility in creating complex heterocyclic structures, highlighting its chemical versatility (Zhang et al., 2009).

Scientific Research Applications

Catalysis and Synthesis

A substantial body of research has focused on the utilization of pyridine derivatives in catalysis and the synthesis of biologically active compounds. For instance, pyridine and its derivatives, including structures similar to 2-(diMethylaMino)pyridine-3-carbonyl chloride, play pivotal roles in the development of novel catalysts for chemical reactions. These catalysts are instrumental in facilitating reactions that are crucial for the synthesis of complex organic molecules, potentially leading to new drugs and materials with unique properties (Li & Jaouen, 2018).

Biological and Pharmaceutical Research

Research has also highlighted the importance of pyridine derivatives in medicinal chemistry, where they serve as core structures for the development of new pharmaceuticals. Pyridine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds for drug discovery. The versatility and biological relevance of these compounds underscore their significance in the development of new therapeutic agents (Altaf et al., 2015).

Environmental Applications

Another application area is in environmental science, where pyridine derivatives are studied for their potential in treating and detecting environmental pollutants. For example, specific pyridine-based compounds have been evaluated for their ability to degrade pollutants or act as sensors for the detection of hazardous materials, offering promising approaches for environmental monitoring and remediation efforts (Pichat, 1997).

Mechanism of Action

Target of Action

2-(Dimethylamino)nicotinoyl chloride, also known as 2-(diMethylaMino)pyridine-3-carbonyl chloride, is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-(Dimethylamino)nicotinoyl chloride interacts with its target, the organoboron reagent, through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-(Dimethylamino)nicotinoyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of a new carbon–carbon bond .

Result of Action

The primary result of the action of 2-(Dimethylamino)nicotinoyl chloride is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-(Dimethylamino)nicotinoyl chloride can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the specific organoboron reagent used in the reaction .

properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(7(9)12)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPRWKRDZMHXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622425
Record name 2-(Dimethylamino)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181132-78-5
Record name 2-(Dimethylamino)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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